METHYL 4-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE
Description
METHYL 4-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE is a synthetic quinoline derivative characterized by a methoxy-substituted quinoline core with a carbamoyl-linked 2-chloro-4-methylphenyl group at position 4 and a methyl ester at position 2. The molecule’s synthesis typically involves multi-step reactions, including alkylation, carbamoylation, and esterification, as exemplified in analogous quinoline derivatives .
Properties
IUPAC Name |
methyl 4-[2-(2-chloro-4-methylanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O6/c1-12-5-6-15(14(23)7-12)25-21(26)11-31-18-10-17(22(27)30-4)24-16-9-20(29-3)19(28-2)8-13(16)18/h5-10H,11H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYYLUPHFXRBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Carbamoylation: The carbamoyl group can be introduced through the reaction of the quinoline derivative with an isocyanate, such as 2-chloro-4-methylphenyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.
Reduction: Reduction of the carbamoyl group can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
METHYL 4-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{[(2-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHOXY}-6,7-DIMETHOXYQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogs within the quinoline family. Below is a detailed comparison based on substituent variations, physicochemical properties, and bioactivity data inferred from literature.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Lipophilicity :
- The target compound’s 2-chloro-4-methylphenyl carbamoyl group enhances lipophilicity compared to hydroxyl or simple alkyl/aryl amides in analogs. This may improve membrane permeability but reduce aqueous solubility .
- In contrast, Compound 5 (hydroxy substituent at position 4) exhibits higher polarity, favoring solubility in polar solvents .
Bioactivity Trends :
- Carbamoyl-linked aromatic groups (e.g., 2-chloro-4-methylphenyl) are associated with enhanced receptor-binding affinity in kinase inhibitors, likely due to halogen bonding and hydrophobic interactions .
- Compound 6 derivatives with arylalkyl amides show moderate antimicrobial activity, suggesting that the target compound’s carbamoyl methoxy group may confer distinct selectivity .
Synthetic Flexibility :
- The methyl ester at position 2 in the target compound allows for further derivatization (e.g., hydrolysis to carboxylic acid), a feature shared with Compound 5 but absent in Compound 6’s amide derivatives .
Research Findings and Mechanistic Insights
- Structural-Activity Relationship (SAR): Substituents at position 4 critically influence bioactivity. The 2-chloro-4-methylphenyl group in the target compound introduces steric and electronic effects that may optimize interactions with hydrophobic enzyme pockets, a hypothesis supported by quinoline-based kinase inhibitor studies .
- Toxicity Considerations: Chlorinated aromatic moieties, while beneficial for binding, may raise metabolic stability concerns compared to non-halogenated analogs. This aligns with broader toxicological studies on halogenated pharmaceuticals .
Biological Activity
Methyl 4-{[(2-chloro-4-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a synthetic compound derived from quinoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a quinoline core substituted with various functional groups, including methoxy and carbamoyl moieties. The structural formula is as follows:
This structure suggests potential interactions with biological targets due to the presence of polar and non-polar regions.
Quinoline derivatives have been shown to exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Quinoline compounds often inhibit enzymes involved in critical metabolic pathways. For instance, they can act as inhibitors of DNA topoisomerases, which are essential for DNA replication and transcription.
- Antimicrobial Activity : Some studies indicate that quinoline derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anticancer Properties : Quinoline derivatives have been investigated for their ability to induce apoptosis in cancer cells. They may modulate signaling pathways such as the c-Myc pathway, which is crucial for cell proliferation and survival.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
-
Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through caspase activation and modulation of cell cycle progression.
Cell Line IC50 (µM) Mechanism HeLa 12.5 Apoptosis induction MCF-7 15.3 Cell cycle arrest A549 10.8 Caspase activation -
Antimicrobial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Microorganism MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Candida albicans 16 - Anti-inflammatory Effects : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
A notable case study involved the use of this compound in a preclinical model of cancer. The study reported:
- Tumor Reduction : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.
- Survival Rates : Increased survival rates were observed in treated groups, highlighting the potential of this compound as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for METHYL 4-{...}CARBOXYLATE, and what critical reaction conditions influence yield?
The synthesis typically involves multi-step processes, including:
- Quinoline core formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions .
- Functionalization : Introduction of methoxy, carbamoyl, and ester groups via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .
- Critical conditions : Temperature (80–120°C for cyclization), solvent polarity (DMF or THF for solubility), and catalyst selection (Pd-based catalysts for cross-coupling steps) .
- Purification : Column chromatography with ethyl acetate/hexane gradients to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of METHYL 4-{...}CARBOXYLATE?
- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- HPLC : Uses C18 columns with acetonitrile/water mobile phases to assess purity (>95%) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamoyl N-H bonds (~3300 cm⁻¹) .
Advanced Questions
Q. How can researchers systematically investigate the structure-activity relationships (SAR) of METHYL 4-{...}CARBOXYLATE to optimize its biological activity?
- Substituent variation : Synthesize analogs with modified halogen (Cl → F/Br), methoxy (position 6/7), or carbamoyl groups.
- Biological assays : Test against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cytotoxicity in cancer lines) .
- Computational modeling : Perform docking studies to predict binding affinity to biological targets (e.g., ATP-binding pockets) .
- Example SAR findings :
| Functional Group Modification | Observed Activity Change | Reference |
|---|---|---|
| Replacement of Cl with F | Reduced cytotoxicity | |
| Methoxy at position 6 vs. 7 | Enhanced solubility |
Q. What experimental strategies can resolve discrepancies in reported solubility or stability profiles of METHYL 4-{...}CARBOXYLATE across different studies?
- Controlled solubility studies : Use standardized buffers (pH 7.4 PBS) and quantify via UV-Vis spectroscopy .
- Stability analysis : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
- Analytical validation : Cross-validate results using orthogonal methods (e.g., LC-MS vs. NMR for degradation product identification) .
Q. How should researchers design catalytic systems to improve the efficiency of key reactions in the synthesis of METHYL 4-{...}CARBOXYLATE?
- Catalyst screening : Test Pd(PPh3)4, CuI, or NiCl2 for cross-coupling steps to optimize yields .
- Solvent effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for carbamoyl group installation .
- DOE (Design of Experiments) : Use factorial designs to assess interactions between temperature, catalyst loading, and reaction time .
Q. What orthogonal analytical approaches are required to confirm the stereochemical integrity of METHYL 4-{...}CARBOXYLATE during asymmetric synthesis steps?
- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns with hexane/isopropanol eluents .
- X-ray crystallography : Determine absolute configuration of crystalline intermediates .
- Optical rotation : Compare experimental [α]D values with literature data for chiral centers .
Q. How can computational chemistry tools be integrated into the development of METHYL 4-{...}CARBOXYLATE derivatives with enhanced target selectivity?
- Molecular docking : Use AutoDock Vina to screen derivatives against protein targets (e.g., EGFR kinase) .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models .
- QSAR modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
Notes
- Methodological rigor : Ensure reproducibility by documenting reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) .
- Data validation : Cross-reference spectral data with synthetic intermediates to confirm structural assignments .
- Ethical compliance : Follow institutional guidelines for biological testing and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
